

Deacyl Acebutolol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Deacyl acebutolol

Cat. No.: B1669949

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Abstract

This technical guide provides a comprehensive overview of **deacyl acebutolol**, a metabolite of the cardioselective β -adrenergic receptor antagonist, acebutolol. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, and analytical methodologies pertinent to the study of this compound. Central to this guide are the definitive Chemical Abstracts Service (CAS) number and molecular weight of **deacyl acebutolol**, supported by a detailed exploration of its formation and a representative, field-proven protocol for its quantification in biological matrices.

Introduction: The Metabolic Landscape of Acebutolol

Acebutolol is a widely prescribed β -blocker for the management of hypertension and cardiac arrhythmias.[1] Its therapeutic efficacy is not solely dependent on the parent compound but is significantly influenced by its metabolic profile. Upon administration, acebutolol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2] [3] The most prominent and pharmacologically active of these is diacetolol, which exhibits β -blocking activity comparable to the parent drug.[1][4]

However, another key metabolite formed through a distinct metabolic pathway is **deacyl acebutolol**. Understanding the physicochemical properties and formation of **deacyl**

acebutolol is crucial for a complete pharmacokinetic and pharmacodynamic assessment of acebutolol, as well as for impurity profiling and reference standard characterization in drug manufacturing and quality control.

Core Physicochemical Properties of Deacyl Acebutolol

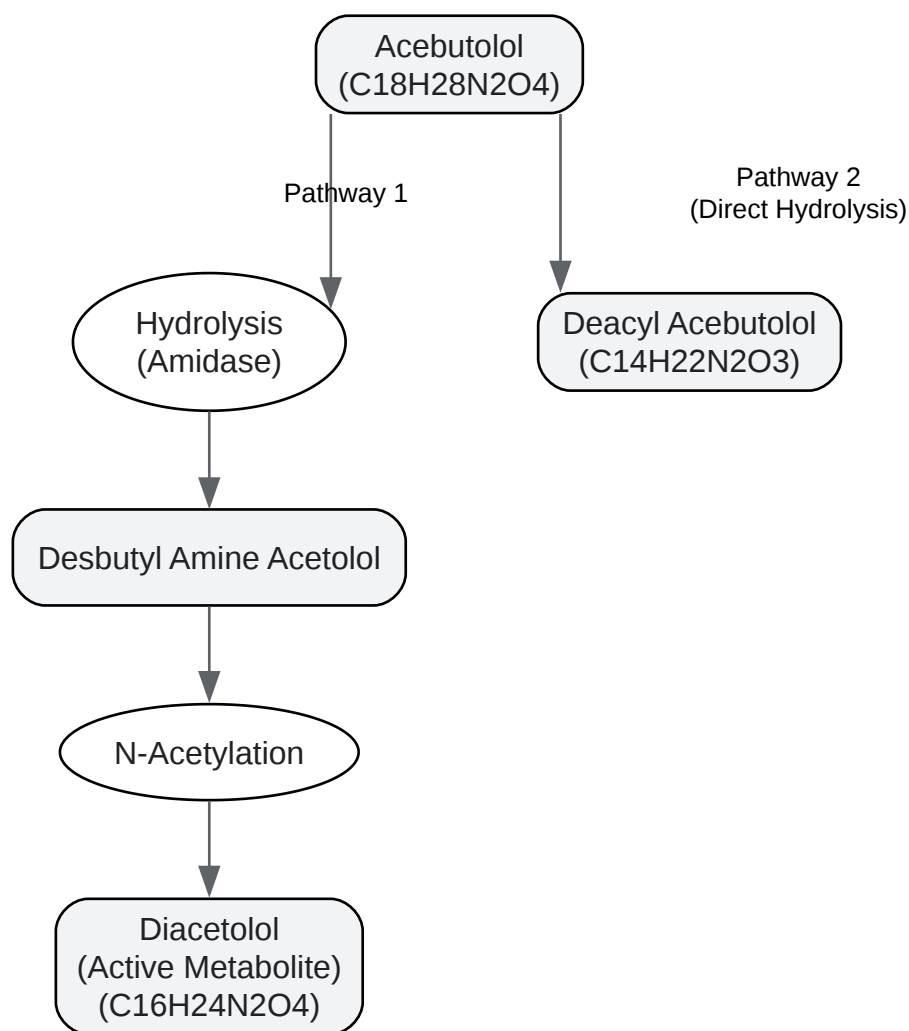
Precise identification of metabolites is fundamental in drug development. The following table summarizes the key identifiers and properties of **deacyl acebutolol**.

Property	Value	Source
Chemical Name	1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone	PubChem
Synonyms	N-Desbutyroyl Acebutolol, M and B 17127	PubChem
CAS Number	57898-80-3	PubChem
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₃	PubChem
Molecular Weight	266.34 g/mol	PubChem
Monoisotopic Mass	266.16304257 Da	PubChem

Metabolic Fate of Acebutolol: Formation of Deacyl Acebutolol

The biotransformation of acebutolol primarily occurs in the liver and follows two main pathways. The major pathway involves hydrolysis of the butanamide group followed by N-acetylation, leading to the formation of the active metabolite, diacetolol.^[1] A secondary, yet significant, pathway is the direct hydrolysis of the butanamide side chain of acebutolol, which yields **deacyl acebutolol**. This reaction effectively removes the butyryl group, resulting in a primary amine on the phenyl ring.

The following diagram illustrates the metabolic conversion of acebutolol into its primary metabolites, diacetolol and **deacyl acebutolol**.



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Caption: Metabolic pathways of Acebutolol.

Analytical Methodologies for Quantification

The quantification of **deacyl acebutolol** in biological matrices such as human plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[5][6]

Rationale for LC-MS/MS

The choice of LC-MS/MS is dictated by the need for a robust and sensitive method capable of detecting low concentrations of the metabolite in a complex biological matrix. The chromatographic separation isolates **deacyl acebutolol** from endogenous plasma components and other acebutolol metabolites, while the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This self-validating system ensures a high degree of confidence in the analytical results.

Experimental Protocol: Quantification of Deacyl Acebutolol in Human Plasma by LC-MS/MS

This protocol is a representative workflow synthesized from established methods for the analysis of beta-blockers and their metabolites in plasma.^{[7][8]}

Objective: To accurately quantify the concentration of **deacyl acebutolol** in human plasma samples.

1. Preparation of Standards and Quality Controls (QCs):

- Primary Stock Solution (1 mg/mL): Accurately weigh a reference standard of **deacyl acebutolol** and dissolve in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
- QC Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.

2. Sample Preparation (Protein Precipitation):

- Pipette 200 μ L of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
- Add 50 μ L of an internal standard solution (e.g., a stable isotope-labeled **deacyl acebutolol** or a structurally similar beta-blocker not present in the sample). The internal standard is crucial for correcting for variability in extraction and instrument response.
- Add 600 μ L of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

- Carefully transfer 200 μ L of the supernatant to a new tube and dilute with 800 μ L of water prior to injection.

3. LC-MS/MS Instrumentation and Conditions:

- HPLC System: A UPLC/HPLC system capable of binary gradient elution.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m particle size). The C18 stationary phase provides the necessary hydrophobicity to retain **deacyl acebutolol**.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute **deacyl acebutolol**, followed by a wash and re-equilibration step. This ensures sharp peak shapes and efficient separation.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor ion to product ion transitions for both **deacyl acebutolol** and the internal standard. These transitions are highly specific and provide the basis for quantification.

4. Method Validation:

- The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[7]
Validation parameters include:
- Linearity: Assess the linear relationship between concentration and instrument response over the range of the calibration standards.
- Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the measurements, respectively, using the QC samples.
- Selectivity: Ensure no interference from endogenous components in the plasma.
- Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the plasma matrix on ionization.
- Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.

The following diagram outlines the analytical workflow for this protocol.



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Caption: LC-MS/MS workflow for **deacyl acebutolol** quantification.

Conclusion

This guide has established the definitive CAS number (57898-80-3) and molecular weight (266.34 g/mol) of **deacyl acebutolol**. As a metabolite of acebutolol, its formation via hydrolysis represents a key aspect of the drug's overall metabolic profile. For researchers and drug development professionals, the ability to accurately quantify this compound is paramount. The provided LC-MS/MS protocol offers a robust, sensitive, and specific methodology for this purpose, embodying the principles of modern bioanalytical science. A thorough understanding of such metabolites is indispensable for comprehensive drug safety, efficacy, and quality assessments.

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